1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide is a heterocyclic compound that incorporates a thiophene ring, a thiazole ring, and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method includes the condensation of appropriate thiophene and thiazole derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and conditions is critical to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrazole rings using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid.
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole.
Uniqueness
1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties
Properties
IUPAC Name |
1-methyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c1-16-5-4-8(15-16)11(17)14-12-13-9(7-19-12)10-3-2-6-18-10/h2-7H,1H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZQHKSRIOGXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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